4-((Trimethylsilyl)éthynyl)isoquinoléine

Vue d'ensemble

Description

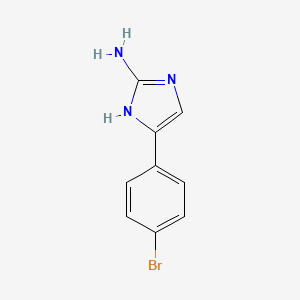

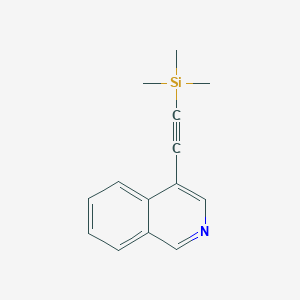

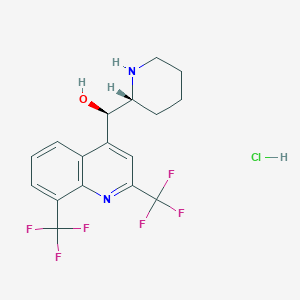

4-((Trimethylsilyl)ethynyl)isoquinoline, commonly known as TES-Q, is a hybrid molecule that finds its application in both biological and chemical research. It has a molecular formula of C14H15NSi .

Synthesis Analysis

The synthesis of 4-((Trimethylsilyl)ethynyl)isoquinoline starts from 4-bromoisoquinoline. This reaction employs Sonogashira cross-coupling reaction, with trimethylsilylacetylene, copper iodide, palladium catalyst, and triethylamine, in a mixture of tetrahydrofuran and dimethylformamide . The trimethylsilyl group is used as a protecting group for alcohols .Molecular Structure Analysis

The molecular weight of 4-((Trimethylsilyl)ethynyl)isoquinoline is 225.36 g/mol. The average mass is 225.361 Da and the monoisotopic mass is 225.097382 Da .Chemical Reactions Analysis

The trimethylsilyl group in 4-((Trimethylsilyl)ethynyl)isoquinoline is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications . The hydrosilylation of unsymmetrical internal 4-[(trimethylsilyl)ethynyl]-phenylboronic acid pinacol ester with 3a resulted in the selective formation of the (E)-isomer .Applications De Recherche Scientifique

Synthèse d'agents anticancéreux

L'une des applications prometteuses de la 4-((Trimethylsilyl)éthynyl)isoquinoléine est la synthèse de nouveaux agents anticancéreux. Des chercheurs ont conçu et synthétisé des dérivés, tels que des composés d'isoquinoléine-1,2,3-triazole, qui ont montré une cytotoxicité potentielle contre diverses lignées de cellules cancéreuses, notamment les cellules HepG2 et HeLa . Ces dérivés peuvent inhiber la polymérisation de la tubuline, un processus crucial dans la division cellulaire, ce qui indique leur potentiel en tant qu'agents antimitotiques dans la thérapie anticancéreuse .

Blocs de construction de la synthèse organique

En tant que bloc de construction en synthèse organique, la this compound peut être utilisée pour créer une variété de molécules organiques complexes. Sa structure permet une fonctionnalisation supplémentaire, ce qui en fait un réactif polyvalent pour la construction d'entités chimiques plus grandes et plus complexes avec des applications potentielles dans les produits pharmaceutiques et la science des matériaux .

Mécanisme D'action

Target of Action

The primary target of “4-((Trimethylsilyl)ethynyl)isoquinoline” is tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for various cellular functions including chromosome division, cell growth, cell shape, transport, and motility .

Mode of Action

This compound interacts with its target, tubulin, by binding to the colchicine site of tubulin and forming hydrogen bonds in the active site of β-tubulin . This interaction inhibits in vitro tubulin polymerization , which is a critical process for the formation and function of microtubules.

Biochemical Pathways

The inhibition of tubulin polymerization affects the microtubule dynamics, which can extend far beyond the ability to destroy cells in the mitosis phase. This includes the induction of apoptosis at all phases of the cell cycle . The disruption of microtubule dynamics can also lead to the destruction of tumorous vasculature .

Result of Action

The result of the action of “4-((Trimethylsilyl)ethynyl)isoquinoline” is the inhibition of cell growth, specifically causing cell cycle arrest at the G2/M phase . This leads to the death of cancer cells, making this compound a potential anticancer agent .

Safety and Hazards

4-((Trimethylsilyl)ethynyl)isoquinoline is for R&D use only and not for medicinal, household, or other use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

Propriétés

IUPAC Name |

2-isoquinolin-4-ylethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)9-8-13-11-15-10-12-6-4-5-7-14(12)13/h4-7,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMVOTDOLFSKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517605 | |

| Record name | 4-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86549-28-2 | |

| Record name | 4-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)